molecular formula C29H56NO9P B13384957 [3-Hexadecanoyloxy-2-(5-oxopentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

[3-Hexadecanoyloxy-2-(5-oxopentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B13384957
M. Wt: 593.7 g/mol
InChI Key: RKIDALSACBQVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Hexadecanoyloxy-2-(5-oxopentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate: is a complex organic compound that belongs to the class of phospholipids. This compound is characterized by its unique structure, which includes a hexadecanoyloxy group, an oxopentanoyloxy group, and a trimethylazaniumyl group attached to a glycerol backbone. It is commonly found in biological membranes and plays a crucial role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Hexadecanoyloxy-2-(5-oxopentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps. The process begins with the esterification of glycerol with hexadecanoic acid and 5-oxopentanoic acid to form the intermediate compound. This intermediate is then reacted with 2-(trimethylazaniumyl)ethyl phosphate under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, specific temperature ranges, and pH adjustments to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher efficiency and cost-effectiveness. Industrial production also incorporates advanced purification techniques such as chromatography and crystallization to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

[3-Hexadecanoyloxy-2-(5-oxopentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the glycerol backbone.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with conditions varying based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

[3-Hexadecanoyloxy-2-(5-oxopentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate: has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of lipid behavior and membrane dynamics.

    Biology: The compound is essential in research on cell membranes and signaling pathways.

    Medicine: It has potential therapeutic applications in drug delivery systems and as a biomarker for certain diseases.

    Industry: The compound is used in the formulation of cosmetics and pharmaceuticals due to its emulsifying properties.

Mechanism of Action

The mechanism of action of [3-Hexadecanoyloxy-2-(5-oxopentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also interact with specific proteins and receptors, modulating various cellular processes. The molecular targets include membrane-bound enzymes and ion channels, which play a role in signal transduction and cellular communication.

Comparison with Similar Compounds

[3-Hexadecanoyloxy-2-(5-oxopentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate: can be compared with other phospholipids such as:

    Phosphatidylcholine: Similar in structure but lacks the oxopentanoyloxy group.

    Phosphatidylethanolamine: Contains an ethanolamine group instead of the trimethylazaniumyl group.

    Phosphatidylserine: Includes a serine group, providing different biochemical properties.

The uniqueness of This compound lies in its specific functional groups, which confer distinct physical and chemical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C29H56NO9P

Molecular Weight

593.7 g/mol

IUPAC Name

[3-hexadecanoyloxy-2-(5-oxopentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C29H56NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(32)36-25-27(39-29(33)21-18-19-23-31)26-38-40(34,35)37-24-22-30(2,3)4/h23,27H,5-22,24-26H2,1-4H3

InChI Key

RKIDALSACBQVTN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=O

Origin of Product

United States

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